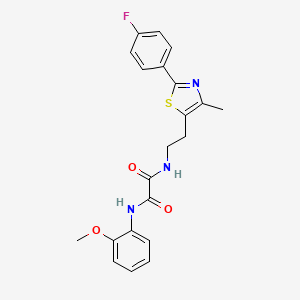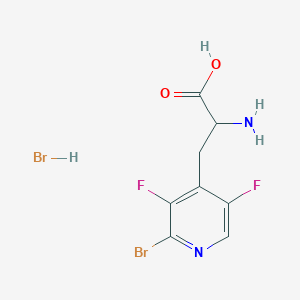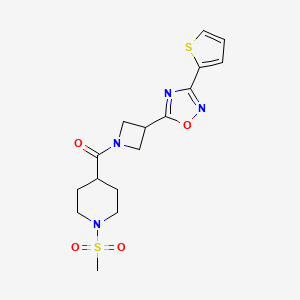
N1-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability. These properties can be determined using various experimental techniques .科学的研究の応用
Neuropharmacology and Eating Disorders
Research involving selective Orexin-1 Receptor (OX1R) mechanisms, such as the study by Piccoli et al. (2012), highlights the role of OX1R in binge eating (BE) in female rats. Compounds like SB-649868, acting as dual OX1/OX2R antagonists, demonstrated potential in reducing BE without affecting standard food pellet intake. This suggests a significant role for OX1R mechanisms in compulsive eating behaviors, indicating that similar compounds might be investigated for their therapeutic potential in eating disorders (Piccoli et al., 2012).
Herbicidal Activity
The study by Luo et al. (2008) on novel triazolinone derivatives as Protox inhibitors showcases the development of compounds with significant herbicidal activities. These compounds, designed with various pharmacophores, demonstrated potential as postemergent herbicides for controlling broadleaf weeds in rice fields. This research area underscores the application of chemical compounds in agricultural sciences to enhance crop protection and weed management (Luo et al., 2008).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explored the effects of a neurokinin-1 (NK1) receptor antagonist, highlighting its potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound investigated showed high affinity, oral activity, and significant effect in models of emesis and depression, suggesting possible research applications of similar compounds in neuropharmacology and the treatment of related disorders (Harrison et al., 2001).
Alzheimer's Disease Imaging
Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease via PET. These compounds displayed high affinity for Aβ aggregates, indicating their utility in non-invasively studying Alzheimer's pathology and aiding in diagnosis and treatment monitoring (Cui et al., 2012).
Fluorophores for Biological Imaging
Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides in the synthesis of fluorescent dyes, displaying potential applications in biological imaging and molecular probes. The dyes exhibited high fluorescence efficiency and emission tunability, highlighting the importance of chemical compounds in developing advanced imaging tools (Witalewska et al., 2019).
作用機序
If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with a specific target, such as a protein, to alter its function.
Safety and Hazards
特性
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-18(29-21(24-13)14-7-9-15(22)10-8-14)11-12-23-19(26)20(27)25-16-5-3-4-6-17(16)28-2/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFVNRYBZDUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2362522.png)

![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide](/img/structure/B2362527.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2362529.png)
![4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2362530.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)
